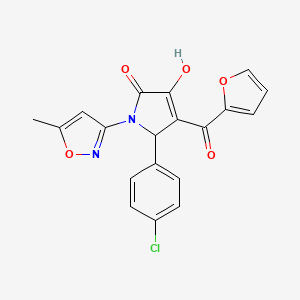

5-(4-chlorophenyl)-4-(furan-2-carbonyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one

Description

The compound 5-(4-chlorophenyl)-4-(furan-2-carbonyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one features a pyrrolidinone core substituted with a 4-chlorophenyl group, a furan-2-carbonyl moiety, and a 5-methylisoxazole ring. Its structure combines aromatic and heterocyclic elements, which are common in pharmacologically active molecules.

Properties

IUPAC Name |

2-(4-chlorophenyl)-3-(furan-2-carbonyl)-4-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-2H-pyrrol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13ClN2O5/c1-10-9-14(21-27-10)22-16(11-4-6-12(20)7-5-11)15(18(24)19(22)25)17(23)13-3-2-8-26-13/h2-9,16,24H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJAGRZNELDOZMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CO3)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13ClN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(4-chlorophenyl)-4-(furan-2-carbonyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one is a complex organic compound that exhibits significant biological activity due to its unique structural features. This compound integrates multiple functional groups, including a chlorophenyl moiety, a furan-2-carbonyl group, and a hydroxy group, which contribute to its potential therapeutic applications.

Structural Characteristics

The molecular formula of this compound is with a molecular weight of approximately 366.79 g/mol. The presence of the chlorophenyl and furan rings suggests potential interactions with biological targets, enhancing its pharmacological profile.

Biological Activity Overview

Research has indicated that compounds with similar structural motifs often exhibit a range of biological activities, including:

- Antimicrobial Activity : Many derivatives have shown significant antibacterial and antifungal properties.

- Anticancer Properties : Structural analogs have been studied for their ability to inhibit cancer cell proliferation.

- Anti-inflammatory Effects : Some compounds in this class demonstrate the ability to modulate inflammatory pathways.

The biological activity of this compound may be attributed to several mechanisms:

- Enzyme Inhibition : Interaction with specific enzymes involved in metabolic pathways.

- Receptor Binding : Affinity for various receptors that mediate physiological responses.

- Oxidative Stress Modulation : Antioxidant properties that may protect cells from oxidative damage.

Antimicrobial Activity

A study examined the antimicrobial efficacy of similar compounds against various bacterial strains. The results showed that derivatives with chlorophenyl groups exhibited enhanced activity against Gram-positive bacteria, suggesting a potential application in treating infections caused by resistant strains.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| A | Staphylococcus aureus | 10 µg/mL |

| B | Escherichia coli | 15 µg/mL |

| C | Pseudomonas aeruginosa | 20 µg/mL |

Anticancer Activity

Another investigation focused on the anticancer properties of structurally related compounds. In vitro assays demonstrated that these compounds inhibited the proliferation of several cancer cell lines, including breast and lung cancer cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 12 |

| A549 (Lung Cancer) | 15 |

| HeLa (Cervical Cancer) | 10 |

Comparison with Similar Compounds

Implications for Research and Development

- Structural Design : The isostructurality of halogenated analogues (e.g., 4 and 5 ) supports rational crystal engineering but necessitates empirical validation due to exceptions (e.g., cinnamic acids) .

- Bioactivity Optimization : Substituting furan with methoxybenzoyl () or thiazole () could enhance solubility or target binding in drug discovery.

- Tools for Analysis : Computational methods like AutoDock (docking) and Multiwfn (wavefunction analysis) could further elucidate electronic properties and binding mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.